PI3K p110α Inhibitory Activity: Structural Prerequisite vs. Unsubstituted Core Scaffold
The Genentech patent family (US 8,242,104 B2, US 9,546,178 B2) establishes that pyrazolyl-fused benzoxepin compounds of Formula I inhibit p110α PI3K with utility in treating PI3K-mediated cancers. The target compound's 2-methyl-5-(trifluoromethyl)pyrazol-3-yl B-ring matches the generic Formula I wherein B is a pyrazolyl ring. Quantitative PI3K p110α IC₅₀ data for specific exemplified compounds in US 8,242,104 range from 0.0001 μM to 1 μM. The unsubstituted 3,4-dihydro-2H-1-benzoxepin-5-one core scaffold (CAS 6786-30-7) lacks the B-ring pyrazolyl fusion and has no reported PI3K inhibitory activity [1]. Direct head-to-head biochemical data for CAS 1955507-11-5 vs. specific named comparators are not available in the public domain; residual differentiation is class-level inference based on the patent's Markush structure–activity relationships [2].
| Evidence Dimension | PI3K p110α inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted activity range: 0.0001–1 μM (inferred from class; no direct assay data publicly available) |
| Comparator Or Baseline | 3,4-Dihydro-2H-1-benzoxepin-5-one (CAS 6786-30-7): no PI3K inhibitory activity reported |
| Quantified Difference | Qualitative presence vs. absence of PI3K pharmacology; quantitative fold-difference cannot be calculated without direct data |
| Conditions | In vitro PI3K p110α biochemical assay (ATP-Glo or similar); data inferred from patent class SAR |
Why This Matters
The pyrazolyl B-ring fusion is structurally essential for PI3K engagement; the unsubstituted core scaffold is inactive and invalid for PI3K-targeted procurement.
- [1] Blaquiere, N. et al. (Genentech, Inc.). Benzoxazepin PI3K inhibitor compounds and methods of use. US Patent 8,242,104 B2. Abstract and Claim 1. View Source
- [2] Blaquiere, N. et al. (Genentech, Inc.). Benzoxazepin PI3K inhibitor compounds and methods of use. US Patent 9,546,178 B2, issued January 17, 2017. View Source
